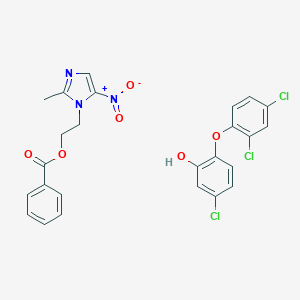
Kliostom
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kliostom is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that has been designed to mimic the structure and function of natural peptides. Kliostom has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of Kliostom is complex and not fully understood. It is thought to work by binding to specific receptors in the body, which triggers a series of biochemical and physiological responses. These responses can lead to a wide range of effects, including the inhibition of inflammation and the promotion of cell growth and repair.
Biochemische Und Physiologische Effekte
Kliostom has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to promote the growth and repair of cells, which can help to heal damaged tissues. Additionally, Kliostom has been shown to have anti-tumor and anti-viral properties, making it a promising candidate for the development of new cancer and viral therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Kliostom for lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective and readily available compound for scientific research. However, one of the limitations of Kliostom is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.
Zukünftige Richtungen
There are many potential future directions for the study of Kliostom. One area of focus is the development of new drugs and therapies based on the compound's anti-inflammatory, anti-tumor, and anti-viral properties. Another area of focus is the study of Kliostom's mechanism of action, which could lead to a better understanding of the compound's biochemical and physiological effects. Additionally, there is potential for the development of new synthetic peptides based on the structure and function of Kliostom, which could have even more potent therapeutic properties.
Synthesemethoden
The synthesis of Kliostom is a complex process that involves several steps. The starting materials are amino acids, which are combined using solid-phase peptide synthesis. The resulting peptide is then modified using various chemical reactions to create the final product.
Wissenschaftliche Forschungsanwendungen
Kliostom has been studied extensively in scientific research, with a focus on its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
119295-34-0 |
|---|---|
Produktname |
Kliostom |
Molekularformel |
C25H20Cl3N3O6 |
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate |
InChI |
InChI=1S/C13H13N3O4.C12H7Cl3O2/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h2-6,9H,7-8H2,1H3;1-6,16H |
InChI-Schlüssel |
KSKYQBBQGSJTKF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-].C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-].C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
119295-34-0 |
Synonyme |
Kliostom |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



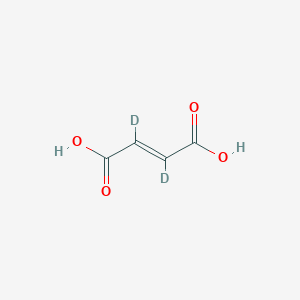
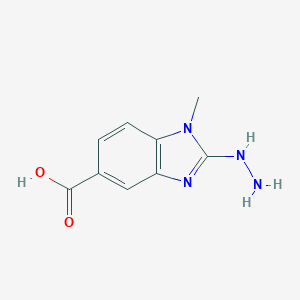
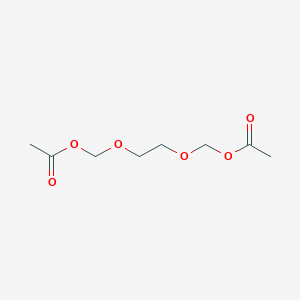
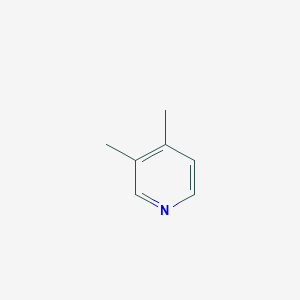
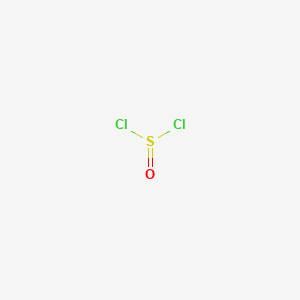
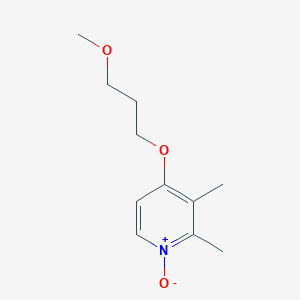
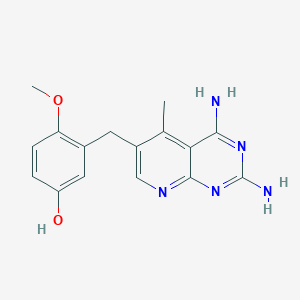
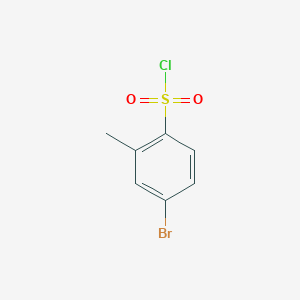
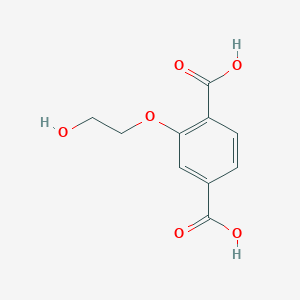
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
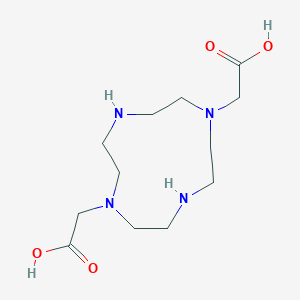
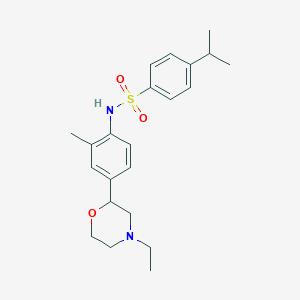
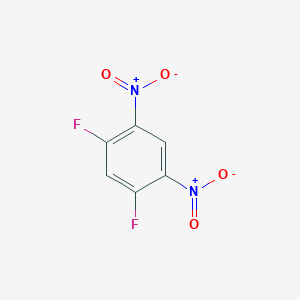
![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)